N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide is an organic compound belonging to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reaction: The benzoxazole core is then subjected to a substitution reaction with 2-methylphenylamine to introduce the 2-methylphenyl group.
Amidation: The final step involves the amidation of the substituted benzoxazole with pentanoic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the benzoxazole ring.
Reduction Products: Amine derivatives of the original compound.
Substitution Products: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is studied for its potential use in organic electronics and photonics due to its unique electronic properties.
Biological Research: It is used as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in cellular metabolism and signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pentanamide: Similar structure but with a sulfur atom in place of the oxygen in the benzoxazole ring.
N-[3-(1,3-benzimidazol-2-yl)-2-methylphenyl]pentanamide: Similar structure but with a nitrogen atom in place of the oxygen in the benzoxazole ring.
Uniqueness:
Electronic Properties: The presence of the benzoxazole ring imparts unique electronic properties, making it suitable for applications in organic electronics.
Biological Activity: The compound’s specific interactions with biological targets differentiate it from its analogs, potentially offering unique therapeutic benefits.
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-12-18(22)20-15-10-7-8-14(13(15)2)19-21-16-9-5-6-11-17(16)23-19/h5-11H,3-4,12H2,1-2H3,(H,20,22) |
InChI Key |
SZKHDXGSWDLSNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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